2-Methylthioadenosine diphosphate (sodium salt)
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Overview
Description
2-Methylthioadenosine diphosphate (sodium salt) is a chemical compound known for its role as an agonist of purinergic P2Y receptors. It has the molecular formula C11H14N5O10P2S • 3Na and a molecular weight of 539.2 . This compound is particularly significant in biochemical research due to its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelet-rich plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthioadenosine diphosphate (sodium salt) involves the methylation of adenosine diphosphate (ADP) at the 2-position of the adenine nucleobase. This is typically achieved through a series of phosphorylation and methylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized biochemical laboratories. The process involves the use of high-purity reagents and stringent quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthioadenosine diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in phosphorylation and dephosphorylation reactions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Phosphorylation Reactions: Often require phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted adenosine compounds .
Scientific Research Applications
2-Methylthioadenosine diphosphate (sodium salt) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: To study the role of P2Y receptors in cellular signaling and platelet aggregation.
Medicine: As a tool to investigate the mechanisms of blood coagulation and potential therapeutic targets for anti-platelet drugs.
Industry: In the development of diagnostic assays and biochemical research tools.
Mechanism of Action
The compound exerts its effects by acting as an agonist of purinergic P2Y receptors, specifically P2Y1, P2Y12, and P2Y13 receptors . Upon binding to these receptors, it induces a conformational change that activates intracellular signaling pathways, leading to platelet aggregation and inhibition of cyclic AMP accumulation .
Comparison with Similar Compounds
Adenosine Diphosphate (ADP): A naturally occurring nucleotide that also acts on P2Y receptors but lacks the methylthio group.
2-Methylthioadenosine Triphosphate (2-MeSATP): Similar to 2-Methylthioadenosine diphosphate but with an additional phosphate group.
Uniqueness: 2-Methylthioadenosine diphosphate (sodium salt) is unique due to its high potency and selectivity for P2Y receptors, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C11H14N5Na3O9P2S |
---|---|
Molecular Weight |
523.24 g/mol |
IUPAC Name |
trisodium;[[(2S,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2S.3Na/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-7(17)8(5(2-28)23-11)24-27(21,22)25-26(18,19)20;;;/h3,5,7-8,11,17,28H,2H2,1H3,(H,21,22)(H2,12,14,15)(H2,18,19,20);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
InChI Key |
YZZFOJOWTQNBDH-MTQUBGKESA-K |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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